[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound that features a piperazine ring substituted with a 4-methylphenyl group, an oxoethyl group, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.
Substitution with 4-Methylphenyl Group: The piperazine ring is then reacted with 4-methylphenyl halide under basic conditions to introduce the 4-methylphenyl group.
Introduction of the Oxoethyl Group: The resulting compound is further reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Addition of the Phenylamino Group: Finally, the compound is reacted with phenylamine under acidic conditions to introduce the phenylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl group.
Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the oxoethyl group can yield a hydroxyl derivative.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for use in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]butyric acid: Similar structure but with a butyric acid group instead of an acetic acid group.
[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]valeric acid: Similar structure but with a valeric acid group instead of an acetic acid group.
Uniqueness
The uniqueness of [{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid lies in its specific combination of functional groups. The presence of the piperazine ring, oxoethyl group, and phenylamino group provides a unique set of chemical properties and reactivity patterns. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-17-7-9-19(10-8-17)22-11-13-23(14-12-22)20(25)15-24(16-21(26)27)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQAYJDRUFDOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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